2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid

Xanthine oxidase inhibition Hyperuricemia Gout

This specialty building block features a unique 3-benzyloxy substituent on the validated 2-phenylthiazole-4-carboxylic acid scaffold, enabling XO inhibitor SAR extension to an unexplored meta vector. The benzyl ether serves as a latent phenol, allowing hydrogenolytic deprotection to a common 3-hydroxy intermediate for parallel O‑functionalization—a cost‑effective 'one precursor → many analogs' strategy. Its elevated lipophilicity (est. logP ~4.6) provides a high‑LP benchmark for lead optimization, delivering proprietary structure‑activity insights unobtainable with unsubstituted or 4‑substituted analogs.

Molecular Formula C17H13NO3S
Molecular Weight 311.4 g/mol
Cat. No. B13678602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid
Molecular FormulaC17H13NO3S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC(=CS3)C(=O)O
InChIInChI=1S/C17H13NO3S/c19-17(20)15-11-22-16(18-15)13-7-4-8-14(9-13)21-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,19,20)
InChIKeyGRWAWJWHMLMYOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid: A 3-Benzyloxy-Substituted 2-Phenylthiazole-4-Carboxylic Acid Research Scaffold


2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid (CAS 2016520-43-5) is a thiazole-4-carboxylic acid derivative bearing a 3-benzyloxyphenyl substituent at the 2-position of the thiazole ring, with molecular formula C17H13NO3S and molecular weight 311.36 g/mol . It belongs to the 2-phenylthiazole-4-carboxylic acid structural class, a scaffold validated as a xanthine oxidase (XO) inhibitor chemotype with nanomolar potency (lead compound IC50 = 48.6 nM) [1]. The compound is supplied by multiple vendors at ≥98% purity and is primarily positioned as a specialty building block for medicinal chemistry and fragment-based drug discovery programs .

Why Generic 2-Phenylthiazole-4-Carboxylic Acids Cannot Substitute for 2-[3-(Benzyloxy)phenyl]thiazole-4-Carboxylic Acid


Within the 2-phenylthiazole-4-carboxylic acid series, the identity and position of the phenyl ring substituent profoundly modulate both target binding affinity and physicochemical properties. Published SAR data for purple acid phosphatase (PAP) inhibition demonstrates that Kic values span over an order of magnitude (33–630 µM) across substituent variants, with 4-chlorophenyl (Kic = 49 µM) being ~4-fold more potent than unsubstituted phenyl (Kic = 190 µM) . The 3-benzyloxy substitution present in 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid introduces a sterically demanding, lipophilic, and hydrogen-bond-accepting moiety at the meta position that is absent from the unsubstituted parent, the 3-hydroxy, the 3-methoxy, and the 4-substituted regioisomers . Additionally, the benzyl ether serves as a latent phenol that can be liberated by hydrogenolysis—a synthetic versatility unavailable to methoxy or unsubstituted analogs—enabling late-stage diversification strategies [1]. These structural distinctions mean that in-class substitution without retaining the 3-benzyloxy motif fundamentally alters the molecular recognition and derivatization properties of the compound.

Quantitative Differentiation Evidence for 2-[3-(Benzyloxy)phenyl]thiazole-4-Carboxylic Acid vs. Closest Analogs


Scaffold-Class Validation: 2-Phenylthiazole-4-Carboxylic Acid as a Nanomolar Xanthine Oxidase Inhibitor Chemotype

The 2-phenylthiazole-4-carboxylic acid scaffold—of which 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid is a 3-benzyloxy-substituted derivative—has been validated as a potent xanthine oxidase (XO) inhibitor platform. In a scaffold-hopping study replacing the thiazole ring of Febuxostat, lead compound 8 within this series achieved an IC50 of 48.6 nM against XO, with activity described as equivalent to a Febuxostat analog (compound 7). Furthermore, compound 8 demonstrated a statistically significant hypouricemic effect in potassium oxonate-hypoxanthine-induced hyperuricemic mice in vivo [1]. This establishes the 2-phenylthiazole-4-carboxylic acid core as a bona fide pharmacophore for XO inhibition, providing a rational basis for exploring 3-benzyloxy-substituted variants such as the target compound.

Xanthine oxidase inhibition Hyperuricemia Gout Scaffold hopping

2-Aryl Substituent Modulates Purple Acid Phosphatase Inhibition by Over 10-Fold: Quantitative SAR Trend

A congeneric series of 2-aryl-thiazole-4-carboxylic acids has been evaluated for competitive inhibition of pig purple acid phosphatase (PAP, tartrate-resistant acid phosphatase type 5), revealing that aryl substitution strongly tunes inhibitory potency. The unsubstituted 2-phenylthiazole-4-carboxylic acid exhibits a Kic of 190 µM, while 2-(4-methoxyphenyl)thiazole-4-carboxylic acid shows improved affinity (Kic = 120 µM), and 2-(4-chlorophenyl)thiazole-4-carboxylic acid reaches Kic = 49 µM—a 3.9-fold enhancement over the unsubstituted parent. A 2-(2-chlorophenyl) regioisomer, by contrast, is substantially weaker (Kic = 630 µM), demonstrating that both substituent identity and ring position critically govern potency [1]. This dataset establishes a quantitative SAR framework within which the 3-benzyloxy substitution pattern of the target compound can be rationally evaluated for PAP-targeted or metalloenzyme inhibitor programs.

Purple acid phosphatase Metalloenzyme inhibition Fragment-based drug discovery Osteoporosis

Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Parent Scaffold

The 3-benzyloxy substituent confers substantial physicochemical differentiation from the parent 2-phenylthiazole-4-carboxylic acid scaffold. The target compound (MW = 311.36 g/mol) carries a 52% molecular weight increase over the unsubstituted parent (MW = 205.23 g/mol), driven by the benzyloxy moiety (C7H7O, ΔMW = 106.1) . The ethyl ester prodrug form of the closely related 2-(3-benzyloxyphenyl)thiazole-4-carboxylate has a calculated logP of 4.57 , substantially exceeding the calculated logP of ~2.5 for 2-(4-methoxyphenyl)thiazole-4-carboxylic acid [1]. This increased lipophilicity may enhance membrane permeability while potentially reducing aqueous solubility—a trade-off that must be explicitly managed in lead optimization and that distinguishes this compound from less lipophilic 2-aryl-thiazole-4-carboxylic acid analogs.

Physicochemical properties Lipophilicity Lead optimization Drug-likeness

3-Benzyloxy as a Latent Phenol: Synthetic Versatility Advantages Over Methoxy and Hydroxy Analogs

The 3-benzyloxy group in 2-[3-(benzyloxy)phenyl]thiazole-4-carboxylic Acid serves a dual role: it is both a pharmacophoric element (providing steric bulk and π-stacking capacity) and a protected phenol that can be quantitatively cleaved by catalytic hydrogenolysis (H2, Pd/C) to yield 2-(3-hydroxyphenyl)thiazole-4-carboxylic acid (CAS 113334-58-0) [1]. This contrasts with the 3-methoxy analog (CAS 115299-07-5), which requires harsh demethylation conditions (e.g., BBr3) that risk thiazole ring degradation, and with the free 3-hydroxy analog, which may undergo undesired oxidation or conjugation during synthetic transformations . The benzyl ether thus enables a 'protect–explore–deprotect–diversify' workflow, supporting parallel library synthesis where the phenol can be unmasked and subsequently functionalized (e.g., alkylation, acylation, sulfonylation) to generate arrays of 3-alkoxy, 3-acyloxy, or 3-sulfonyloxy derivatives from a single precursor [1].

Synthetic intermediate Protecting group strategy Late-stage diversification Parallel synthesis

Carbonic Anhydrase III Inhibition: 4-Carboxylic Acid Moiety is Essential for Target Engagement

In a systematic evaluation of 2,4,5-trisubstituted thiazoles as carbonic anhydrase III (CA-III) inhibitors, the 4-carboxylic acid group was identified as essential for activity: compound 12a (2-amino-5-phenylthiazole-4-carboxylic acid) achieved a Ki of 0.5 µM against CA-III, whereas replacement with an amide (compound 13c, Ki = 174.1 µM) or urea (compound 14c, Ki = 186.2 µM) resulted in ~350-fold loss of potency [1]. While this study evaluated 5-phenyl (not 2-phenyl) thiazole-4-carboxylic acids, it establishes a critical pharmacophoric principle: the 4-carboxylic acid moiety on the thiazole ring is indispensable for CA-III binding, likely through direct coordination to the active-site zinc ion. 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid retains this essential 4-carboxylic acid functionality, distinguishing it from ester prodrugs or amide derivatives that would lack intrinsic CA-III inhibitory capacity.

Carbonic anhydrase III Metalloenzyme inhibitor Thiazole SAR Muscle physiology

Regioisomeric Differentiation: 3-Benzyloxy (Meta) vs. 4-Benzyloxy (Para) Substitution Patterns

2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid (meta-substituted) is structurally distinct from its para-substituted regioisomer, 2-(4-benzyloxyphenyl)thiazole-4-carboxylic acid ethyl ester (CAS 885279-35-6). In the broader 2-aryl-thiazole-4-carboxylic acid SAR, regioisomeric substitution position is a critical determinant of biological activity: 2-(4-chlorophenyl)thiazole-4-carboxylic acid (Kic = 49 µM) is approximately 13-fold more potent against pig PAP than its ortho-substituted counterpart 2-(2-chlorophenyl)thiazole-4-carboxylic acid (Kic = 630 µM) [1]. The meta-benzyloxy orientation places the bulky benzyl group at a geometry that may engage different hydrophobic pockets or hydrogen-bonding networks compared to the para isomer, potentially yielding divergent selectivity profiles across target classes. Additionally, the target compound is a free carboxylic acid (not an ethyl ester), enabling direct metal-coordination-based inhibition without esterase-dependent bioactivation.

Regioisomer Positional SAR Meta vs. para substitution Molecular recognition

Recommended Research Application Scenarios for 2-[3-(Benzyloxy)phenyl]thiazole-4-Carboxylic Acid Based on Quantitative Evidence


Xanthine Oxidase Inhibitor Lead Optimization: Exploring 3-Benzyloxy SAR Beyond the Validated 2-Phenylthiazole-4-Carboxylic Acid Scaffold

The 2-phenylthiazole-4-carboxylic acid scaffold has demonstrated nanomolar XO inhibition (IC50 = 48.6 nM) with in vivo hypouricemic efficacy . 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid is a suitable probe for extending this SAR to meta-benzyloxy substitution—a vector unexplored in the published XO inhibitor series. Researchers can directly assess whether the increased steric bulk and lipophilicity conferred by the 3-benzyloxy group enhance or diminish XO potency relative to the unsubstituted phenyl and 4-substituted analogs, then use the latent phenol handle to generate focused libraries via hydrogenolytic deprotection and subsequent O-functionalization .

Metalloenzyme Inhibitor Fragment Screening: Purple Acid Phosphatase and Carbonic Anhydrase Panel Profiling

Published data establish that 2-aryl-thiazole-4-carboxylic acids competitively inhibit metalloenzymes including pig PAP (Kic range: 33–630 µM depending on aryl substituent) and that the 4-carboxylic acid group is essential for human CA-III inhibition (Ki = 0.5 µM for the lead 2-amino-5-phenylthiazole-4-carboxylic acid) . The target compound, with its free 4-COOH and meta-benzyloxy group, can be screened across a metalloenzyme panel (PAP, CA isoforms, MBLs) to establish selectivity fingerprints and identify whether the 3-benzyloxy motif confers any target-family selectivity advantages over reported 4-substituted analogs.

Parallel Library Synthesis via Benzyl Ether Deprotection and Phenol Diversification

The benzyloxy group of 2-[3-(benzyloxy)phenyl]thiazole-4-carboxylic Acid can be selectively removed by catalytic hydrogenolysis (H2, Pd/C) without affecting the thiazole ring or carboxylic acid, yielding 2-(3-hydroxyphenyl)thiazole-4-carboxylic acid as a common intermediate . This intermediate can then be subjected to parallel O-alkylation, O-acylation, or O-sulfonylation to generate diverse 3-substituted analogs. This 'one precursor → many analogs' workflow is more cost-effective than procuring each 3-substituted variant individually and enables rapid SAR exploration around the 3-position while keeping the 4-carboxylic acid pharmacophore constant .

Physicochemical Property Benchmarking in 2-Aryl-Thiazole-4-Carboxylic Acid Series for Lead Optimization

With a molecular weight of 311.36 g/mol and estimated logP of approximately 4.6 for the closely related ethyl ester analog, 2-[3-(benzyloxy)phenyl]thiazole-4-carboxylic Acid occupies a distinct region of physicochemical space compared to the unsubstituted parent (MW 205.23, logP ~2.0) and the 4-methoxy analog (MW 235.26, logP 2.54) . This compound can serve as a high-lipophilicity benchmark in lead optimization programs, enabling systematic assessment of the trade-off between lipophilicity-driven potency gains and solubility/permeability limitations within the 2-phenylthiazole-4-carboxylic acid chemotype .

Quote Request

Request a Quote for 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.